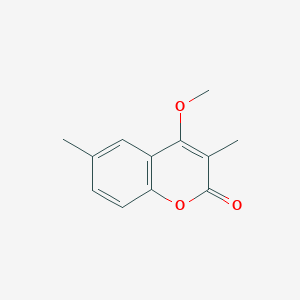
3,6-Dimethyl-4-methoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-4-methoxycoumarin is a chemical compound with the molecular formula C12H12O3 . It belongs to the coumarin family, which is known for its diverse range of properties and applications .
Synthesis Analysis
The synthesis of coumarin-based compounds like this compound has been studied extensively. For instance, a study on the synthesis of 8-methoxycoumarin-3-carboxamides, which are structurally similar to this compound, was conducted using a versatile synthetic approach .Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core with two methyl groups at the 3rd and 6th positions and a methoxy group at the 4th position .Applications De Recherche Scientifique
Modulation of Cellular Signalling Pathways
Scopoletin, a naturally occurring coumarin similar in structure to 3,6-Dimethyl-4-methoxycoumarin, has been found to have antioxidant, anti-diabetic, hepatoprotective, neuroprotective, and antimicrobial activity through numerous intracellular signaling mechanisms. Its anti-inflammation and anti-tumorigenesis properties are associated with multiple signaling pathways, including NEF2-related NRF-2, apoptosis/p53, NF-κB, autophagy, hypoxia, STAT3, Wnt-β, and Notch signaling. These findings suggest scopoletin's potential as a bioactive compound for treating various diseases (Sakthivel et al., 2021).
Therapeutic Effectiveness in Psoriasis
Psoralens, a class of compounds that includes furocoumarins like bergapten (5-methoxypsoralen), have been documented for their clinical effectiveness in psoriasis treatment using UV radiation (UVA). Bergapten's effectiveness, in particular, suggests its potential for broader applications in dermatological conditions, indicating a promising area for research into similar compounds such as this compound (Wolff & Hönigsmann, 1984).
Pharmacological Activities and Extraction Methods
Scopoletin, another coumarin derivative, has been studied for its various potential pharmacological properties, including antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective aspects. Understanding its biosynthesis, distribution, and extraction techniques can provide insights into the benefits of scopoletin-containing plants for disease prevention and treatment. This suggests a framework for exploring the benefits and applications of this compound in a similar context (Antika et al., 2022).
Role in Drug Metabolism and Enzyme Induction
Cryopreserved primary hepatocytes serve as an in vitro model for evaluating drug metabolism and enzyme induction, crucial for understanding the pharmacokinetics of compounds like this compound. This method provides consistent availability and relevance for human and animal studies, potentially aiding in the assessment of this compound's metabolic pathways and its effects on liver enzymes (Hengstler et al., 2000).
Safety and Hazards
Orientations Futures
The future directions for the study of 3,6-Dimethyl-4-methoxycoumarin could involve further exploration of its bioactive properties, as suggested by the studies on similar coumarin-based compounds . Additionally, its potential applications in fluorescence characteristics improvement have been suggested .
Propriétés
IUPAC Name |
4-methoxy-3,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFYCNQPDAEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

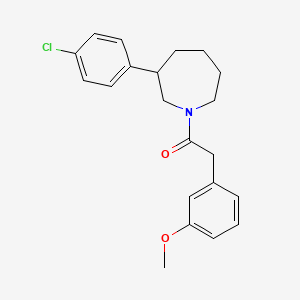
![Tert-butyl 1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2731889.png)
![(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2731890.png)

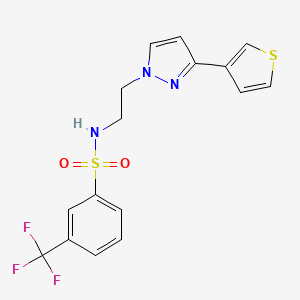
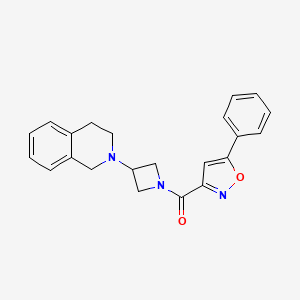

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)


![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)
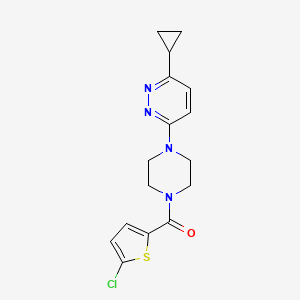

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)